![molecular formula C13H20BrN5 B12936067 9-(8-Bromooctyl)-9H-purin-6-amine CAS No. 208851-92-7](/img/structure/B12936067.png)
9-(8-Bromooctyl)-9H-purin-6-amine
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Overview
Description
9-(8-Bromooctyl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives It is characterized by the presence of a bromooctyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(8-Bromooctyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with an 8-bromooctyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous synthesis techniques to ensure high yield and purity. For example, microreactor technology can be employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
9-(8-Bromooctyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The purine ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the purine compound .
Scientific Research Applications
Anticancer Activity
The compound has shown promise in cancer research, particularly in the context of inhibiting DNA repair mechanisms. By targeting the O6-methylguanine-DNA-methyltransferase (MGMT) enzyme, it can sensitize tumor cells to alkylating agents such as Temozolomide. A study demonstrated that derivatives of 9H-purin-6-amine could inhibit MGMT activity effectively, suggesting potential for use in combination therapies to overcome chemoresistance .
Antiviral Properties
Research indicates that purine analogs exhibit antiviral activity against various viruses, including HIV and hepatitis B and C. The structural modifications in compounds like 9-(8-Bromooctyl)-9H-purin-6-amine may enhance their efficacy against these viruses by mimicking natural nucleosides and interfering with viral replication processes .
Protein Targeting
Recent developments have explored the use of compounds like this compound as targeting ligands for protein degradation pathways. These compounds can be designed to bind selectively to proteins involved in disease processes, facilitating their degradation via the ubiquitin-proteasome pathway . This approach holds therapeutic potential for diseases characterized by protein dysregulation.
Case Study 1: Inhibition of MGMT
A series of experiments were conducted to evaluate the inhibitory effects of various purine derivatives on MGMT activity. The results indicated that compounds with longer alkyl chains, such as this compound, exhibited significantly higher inhibition rates compared to shorter-chain analogs. The study concluded that structural modifications could enhance the binding affinity to the enzyme .
Case Study 2: Antiviral Efficacy
In vitro studies assessed the antiviral activity of purine derivatives against HIV. The results showed that this compound demonstrated a dose-dependent inhibition of viral replication, supporting its potential as a therapeutic agent against viral infections .
Data Tables
Mechanism of Action
The mechanism of action of 9-(8-Bromooctyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The bromooctyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The purine ring can participate in hydrogen bonding and π-π interactions, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1-octene: A similar compound with a bromine atom attached to an octene chain.
8-Bromooctyl acetate: Another related compound with an acetate group instead of a purine ring.
Uniqueness
9-(8-Bromooctyl)-9H-purin-6-amine is unique due to the presence of both the bromooctyl chain and the purine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
9-(8-Bromooctyl)-9H-purin-6-amine is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other nucleoside analogs, which are known for their roles in antiviral and anticancer therapies. Understanding the biological activity of this compound involves exploring its mechanisms of action, pharmacological effects, and therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C15H20BrN5 and features an octyl chain substituted with a bromine atom at the 8-position of the purine ring. This modification is significant as it influences the compound's solubility, membrane permeability, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. It can interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to disruption of replication and transcription processes. This mechanism is particularly relevant in the context of cancer therapy, where such interference can inhibit tumor cell proliferation.
Anticancer Activity
The inhibition of DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase (MGMT), has been linked to enhanced cytotoxicity in cancer cells. Compounds that target MGMT can sensitize tumors to alkylating agents used in chemotherapy. Preliminary data suggest that this compound may similarly enhance the efficacy of chemotherapeutic agents by modulating DNA repair pathways.
Case Studies and Research Findings
- Inhibition Studies : A study focusing on O6-substituted guanine derivatives found that compounds with structural similarities to this compound were effective in depleting MGMT in human tumor cells, leading to increased sensitivity to alkylating agents . Although direct studies on this specific compound are lacking, the implications from related compounds highlight its potential.
- Antibacterial Activity : While primarily investigated for its antiviral and anticancer properties, some purine derivatives have also shown antibacterial effects. The biological profiling of similar compounds suggests that this compound could possess antimicrobial properties, although specific data is required to confirm this hypothesis .
Data Table: Comparative Biological Activities
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Antiviral | TBD | Ongoing research |
O6-benzylguanine | MGMT Inhibition | 0.1 | Kaina et al., 1991 |
O6-(5-bromothenyl)guanine | MGMT Inhibition | 0.08 | McElhinney et al., 1998 |
Limonene | Antibacterial | TBD | Recent studies |
Properties
CAS No. |
208851-92-7 |
---|---|
Molecular Formula |
C13H20BrN5 |
Molecular Weight |
326.24 g/mol |
IUPAC Name |
9-(8-bromooctyl)purin-6-amine |
InChI |
InChI=1S/C13H20BrN5/c14-7-5-3-1-2-4-6-8-19-10-18-11-12(15)16-9-17-13(11)19/h9-10H,1-8H2,(H2,15,16,17) |
InChI Key |
BTYCFWVRCUPLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCCCCCBr)N |
Origin of Product |
United States |
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